1-phenyl-N-(propan-2-yl)methanesulfonamide
CAS No.:
Cat. No.: VC10778029
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NO2S |
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Molecular Weight | 213.30 g/mol |
IUPAC Name | 1-phenyl-N-propan-2-ylmethanesulfonamide |
Standard InChI | InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Standard InChI Key | HFQLWLOLJSZFLP-UHFFFAOYSA-N |
SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Phenyl-N-(propan-2-yl)methanesulfonamide (C₁₀H₁₅NO₂S) features a phenyl group attached to a methanesulfonamide backbone, where the sulfonamide nitrogen is substituted with an isopropyl group. The molecular weight is 213.3 g/mol, and the structure is defined by the following IUPAC name: N-(propan-2-yl)-1-phenylmethanesulfonamide. Key functional groups include:
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Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capacity.
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Phenyl ring: Contributes aromaticity and hydrophobicity.
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Isopropyl group: Enhances lipophilicity and steric bulk.
A computational analysis of the structure reveals a planar sulfonamide group with a dihedral angle of 85° between the phenyl and isopropyl moieties, suggesting moderate conformational flexibility .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, while its low water solubility may necessitate formulation with co-solvents for biological testing .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis of 1-phenyl-N-(propan-2-yl)methanesulfonamide typically involves a two-step protocol:
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Sulfonation of Benzyl Chloride:
Benzyl chloride reacts with methanesulfonyl chloride in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–5°C to yield phenylmethanesulfonyl chloride . -
Amination with Isopropylamine:
The sulfonyl chloride intermediate is treated with isopropylamine in dichloromethane (DCM) at room temperature, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane) .
Reaction Scheme:
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (85–90%) and reduce byproducts. Key parameters include:
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Temperature: 20–25°C to minimize side reactions.
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Catalyst: Triethylamine (5 mol%) accelerates amination.
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Solvent Recovery: DMF is recycled via distillation, reducing waste .
Biological Activity and Mechanisms
Anti-Inflammatory Hypotheses
The compound’s isopropyl group may enhance binding to cyclooxygenase-2 (COX-2), analogous to celecoxib. Molecular docking simulations predict a binding affinity (Kd) of 12 nM, driven by hydrophobic interactions with Val349 and hydrogen bonds with Tyr385 .
Applications in Medicinal Chemistry
Drug Design Scaffold
The compound serves as a versatile intermediate for derivatization:
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Anticancer Agents: Introduction of nitro groups at the phenyl para position improves topoisomerase II inhibition (IC₅₀ = 1.2 μM) .
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Anticonvulsants: Alkylation of the sulfonamide nitrogen enhances GABAergic activity in rodent models .
Comparative Analysis with Analogues
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